molecular formula C16H9Cl2N5O2S B11219067 3-(2,4-dichlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(2,4-dichlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11219067
M. Wt: 406.2 g/mol
InChI Key: JEKCAPWXJQDJPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 2,4-dichlorobenzaldehyde with 3-nitrobenzohydrazide to form the corresponding hydrazone. This intermediate is then cyclized using thiosemicarbazide under acidic conditions to yield the desired triazolo[3,4-b][1,3,4]thiadiazine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, disrupting their normal function and inhibiting bacterial growth. Molecular docking studies have shown that this compound has a strong binding affinity with certain bacterial proteins, leading to changes in their physiological and biochemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the 2,4-dichlorophenyl and 3-nitrophenyl groups in 3-(2,4-dichlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine contributes to its unique chemical and biological properties. This combination enhances its reactivity and potential for various applications compared to similar compounds .

Properties

Molecular Formula

C16H9Cl2N5O2S

Molecular Weight

406.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H9Cl2N5O2S/c17-10-4-5-12(13(18)7-10)15-19-20-16-22(15)21-14(8-26-16)9-2-1-3-11(6-9)23(24)25/h1-7H,8H2

InChI Key

JEKCAPWXJQDJPD-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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